molecular formula C15H26N2O2 B12713590 N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide CAS No. 92790-31-3

N,N-Dimethyl-2-((2-oxo-3-bornyl)amino)propionamide

Cat. No.: B12713590
CAS No.: 92790-31-3
M. Wt: 266.38 g/mol
InChI Key: WPQNMYRQXJHBOV-UHFFFAOYSA-N
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Description

BRN 2863867 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Preparation Methods

The synthesis of BRN 2863867 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

    Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of BRN 2863867.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

    Industrial Production: On an industrial scale, the production of BRN 2863867 involves optimizing the reaction conditions to maximize yield and minimize costs. This includes the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

BRN 2863867 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to convert BRN 2863867 into its reduced forms.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for BRN 2863867. These reactions often use reagents like halogens or alkylating agents to introduce new functional groups.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.

Scientific Research Applications

BRN 2863867 has a wide range of applications in scientific research:

    Chemistry: In chemistry, BRN 2863867 is used as a building block for synthesizing more complex molecules

    Biology: In biological research, BRN 2863867 is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into cellular processes and molecular interactions.

    Medicine: In medicine, BRN 2863867 is investigated for its therapeutic potential. It may act as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

    Industry: Industrial applications of BRN 2863867 include its use in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for developing high-performance products.

Mechanism of Action

The mechanism of action of BRN 2863867 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: BRN 2863867 binds to particular proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes.

    Pathways Involved: The pathways affected by BRN 2863867 depend on its specific molecular targets. For example, it may inhibit or activate key enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

BRN 2863867 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as BRN 1425602 and BRN 202300703046 share structural similarities with BRN 2863867. These compounds also undergo similar chemical reactions and have comparable applications in research and industry.

    Uniqueness: What sets BRN 2863867 apart is its specific molecular structure, which confers unique properties and reactivity. This makes it particularly valuable for developing new materials and therapeutic agents.

Properties

CAS No.

92790-31-3

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

N,N-dimethyl-2-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]propanamide

InChI

InChI=1S/C15H26N2O2/c1-9(13(19)17(5)6)16-11-10-7-8-15(4,12(11)18)14(10,2)3/h9-11,16H,7-8H2,1-6H3

InChI Key

WPQNMYRQXJHBOV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C)NC1C2CCC(C1=O)(C2(C)C)C

Origin of Product

United States

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